molecular formula C12H11N3S B2424613 4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole CAS No. 1004193-45-6

4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole

Cat. No.: B2424613
CAS No.: 1004193-45-6
M. Wt: 229.3
InChI Key: VKGZTVBBKKIOCS-UHFFFAOYSA-N
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Description

4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H11N3S and its molecular weight is 229.3. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole derivatives have been explored for their anticancer properties. The compound has been utilized in the synthesis of novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives. These derivatives have been evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma cells (EAC), with some showing promising results compared to reference drugs (El-Gaby et al., 2017).

Synthesis and Structural Characterization

The compound is essential in the methylation of 5-Amino-3-methylthio-1H-pyrazole derivatives, which are critical building blocks for a wide variety of pyrazole derivatives. The methylation process and the resulting products' structural characteristics, including isomer ratios, have been extensively studied, providing insights into the chemistry of pyrazole derivatives (Ren et al., 2010).

Corrosion Inhibition

This compound derivatives have been evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid. The derivatives showed a significant reduction in corrosion rate, and their efficiency increased with concentration, offering potential applications in industrial corrosion protection (Herrag et al., 2007).

Crystal Structure Analysis

The structural analysis of various this compound derivatives has been conducted using techniques like X-ray crystallography. These studies provide insights into the molecular structures, hydrogen bonding, and electronic structure of the compounds, contributing to a deeper understanding of their chemical properties and potential applications in material sciences (Portilla et al., 2007).

Catalytic Applications

Certain this compound derivatives have been utilized in the synthesis of metal complexes used as pre-catalysts in cross-coupling reactions. These complexes, with various substituents on the pyrazole ring, can fine-tune the electrophilic and steric properties of the catalysts, showing effectiveness in reactions like Suzuki–Miyaura cross-coupling reactions (Ocansey et al., 2018).

Properties

IUPAC Name

4-isothiocyanato-1-[(4-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-10-2-4-11(5-3-10)7-15-8-12(6-14-15)13-9-16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGZTVBBKKIOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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